N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a morpholine ring, and an indole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Coupling with Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the formation of the oxoacetamide linkage, typically achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- **N-(3-chlorophenyl)-1-morpholin-4-yl-1-phenylmethanimine
- **4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)benzamide
Uniqueness
N-(3-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, is significant as it is a common structural motif in many biologically active compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRXIMRDAUZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.